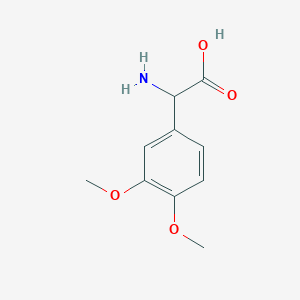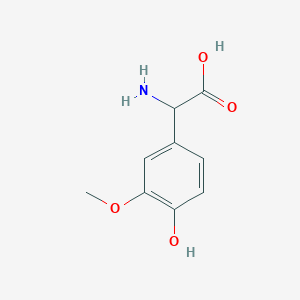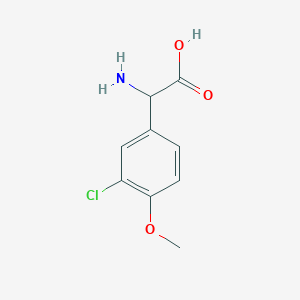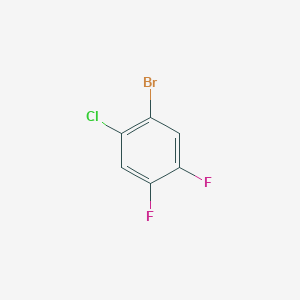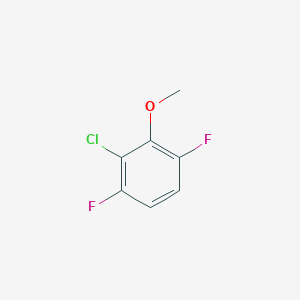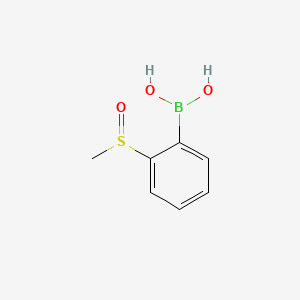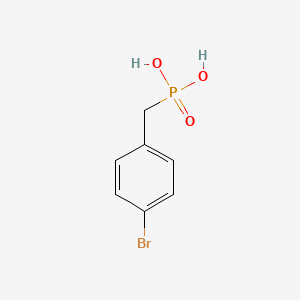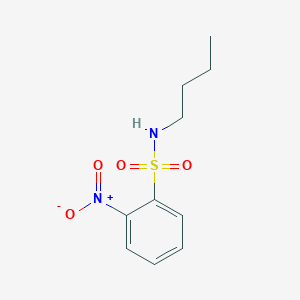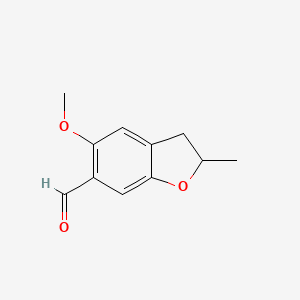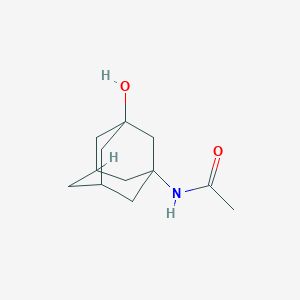
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole" is a heterocyclic molecule that contains both a thiazole and a thiophene ring. The presence of bromine suggests potential reactivity for further chemical modifications, which could be of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, a synthetic protocol involving the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported, which allows the introduction of a bromodifluoromethyl group at the C4 of the thiazole ring . This method could potentially be adapted for the synthesis of "4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using these methods . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT), which provides insights into the electronic properties of the compound.
Chemical Reactions Analysis
Bromine in the molecule indicates a potential site for further chemical reactions. Bromine-induced cyclization has been used to synthesize thieno[3,2-d]thiazoles from thioureas . Additionally, bromine can participate in nucleophilic substitution reactions, which could be useful for introducing various substituents into the thiazole ring, thereby modifying the compound's chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the rings. For example, the presence of a bromine atom can affect the molecule's polarity, reactivity, and potential for forming intermolecular interactions, as seen in the crystal structure analysis of a brominated imidazo[2,1-b][1,3,4]thiadiazole derivative . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict the reactivity and stability of the molecule.
Applications De Recherche Scientifique
-
Chemical Properties and Structure Analysis
- This compound, also known by its CAS number 352018-87-2, has been characterized in terms of its chemical properties and structure . These properties include its melting point, boiling point, density, molecular formula, and molecular weight .
- The methods used for this type of analysis typically involve various forms of spectroscopy and other analytical chemistry techniques .
- The results of these analyses provide important information about the compound’s physical and chemical properties, which can inform its potential applications in various scientific fields .
-
Potential Use in Non-Linear Optical Materials
- There is a study that discusses the growth, structural, mechanical, and advanced optical analysis of l-glutamic hydrobromide single crystal . While this study does not directly involve “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole”, it does mention a related compound: (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl) prop-2-en-1-one .
- The study used the Slow Evaporation Solution Growth Technique to grow single crystals of the semi-organic compound l-glutamic hydrobromide . Various spectroscopic techniques were used to examine the material’s eligibility for optical application .
- The results showed that semi-organic crystals can be easily grown and have a wider number of optical characteristics than other categories of nonlinear active crystalline material .
- In-situ Polymerization for Solid-State Polymer Electrolytes in Lithium Metal Batteries
- This application is in the field of Energy Storage and Battery Technology .
- The combined application of solid-state polymer electrolytes (SPEs) and lithium metal anode (LMA) can address challenges faced by commercialized lithium-ion batteries (LIBs), such as limited energy density and insufficient safety performance . The most promising application is the in-situ polymerization strategy .
- The in-situ polymerization strategy can achieve good interfacial contact between SPEs and electrodes, significantly reducing the interfacial resistance . This involves the design of the polymer system, innovation of the polymerization strategy, and characterization of the whole cell .
- The results show that the polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .
-
Synthesis of Regioregular Thiophene-Based Conjugated Polymers for Electronic and Optoelectronic Applications
- This application is in the field of Material Science and Electronics .
- Thiophene-based conjugated polymers have been synthesized for use in electronic and optoelectronic applications . These polymers exhibit exceptional electrical and optical properties, making them suitable for a wide range of applications such as field-effect transistors, plastic solar cells, light-emitting diodes, and conductive polymers .
- The synthesis of these polymers involves various strategies, including nickel- and palladium-based protocols . These methods include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- The results of these syntheses have led to the development of functionalized regioregular polythiophenes that exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Orientations Futures
The future directions for research on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications in various fields .
Propriétés
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUWJKXVZUKQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380108 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole | |
CAS RN |
352018-87-2 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

